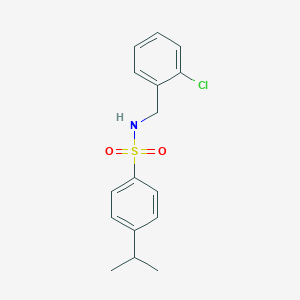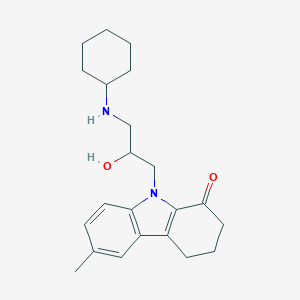
9-(3-(cyclohexylamino)-2-hydroxypropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
9-(3-(cyclohexylamino)-2-hydroxypropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a useful research compound. Its molecular formula is C22H30N2O2 and its molecular weight is 354.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-(3-(cyclohexylamino)-2-hydroxypropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-(cyclohexylamino)-2-hydroxypropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '9-(3-(cyclohexylamino)-2-hydroxypropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one' involves several steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and reduction reactions.
Starting Materials
4-methyl-2,3,4,9-tetrahydrocarbazole, cyclohexylamine, 2-bromo-1-(2-hydroxypropyl)-2-methylpropane, triethylamine, diisopropylethylamine, N,N-dimethylformamide, acetic anhydride, sodium borohydride, acetic acid, hydrochloric acid, sodium hydroxide, ethanol, wate
Reaction
Protection of the carbazole amino group with acetic anhydride and triethylamine to form the acetylated intermediate., Deprotection of the carbazole amino group with hydrochloric acid to form the free amine intermediate., Protection of the hydroxyl group on the 2-methylpropane with diisopropylethylamine and acetic anhydride to form the acetylated intermediate., Coupling of the free amine intermediate and the acetylated 2-methylpropane intermediate with N,N-dimethylformamide and sodium hydride to form the protected intermediate., Reduction of the protected intermediate with sodium borohydride in acetic acid to form the final compound., Purification of the final compound by recrystallization from ethanol and water.
Propriétés
IUPAC Name |
9-[3-(cyclohexylamino)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-15-10-11-20-19(12-15)18-8-5-9-21(26)22(18)24(20)14-17(25)13-23-16-6-3-2-4-7-16/h10-12,16-17,23,25H,2-9,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPHOXGBNXUIMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CNC4CCCCC4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-(cyclohexylamino)-2-hydroxypropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


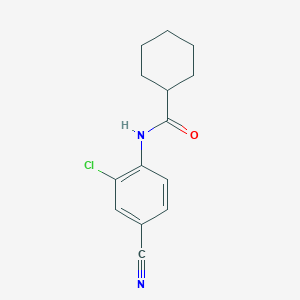
![N-[2-(hydroxymethyl)phenyl]cyclohexanecarboxamide](/img/structure/B502988.png)
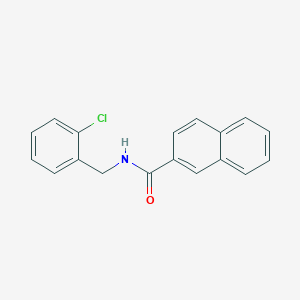
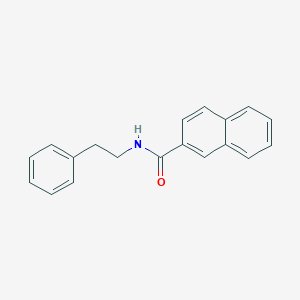
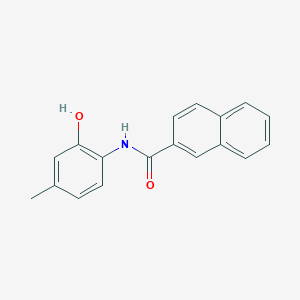
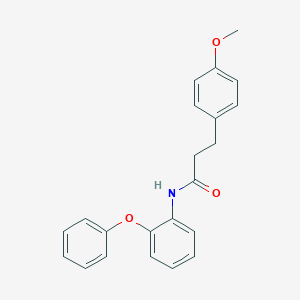
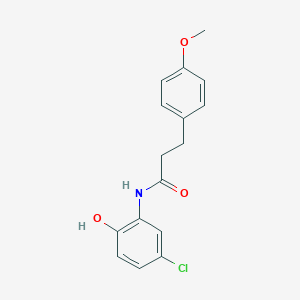
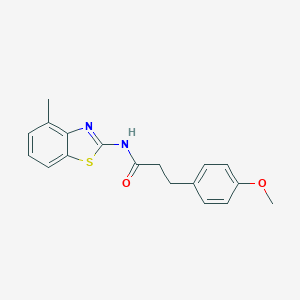
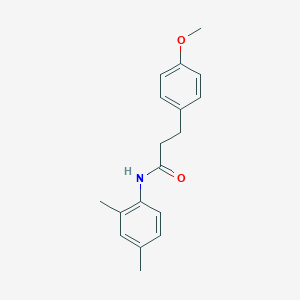
![N-[3-(1-hydroxyethyl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B503006.png)

